1-(2-(2-Hydroxy-2-phenylethoxy)ethyl)-2-pyrrolidinone
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Overview
Description
1-(2-(2-Hydroxy-2-phenylethoxy)ethyl)-2-pyrrolidinone is a chemical compound with a unique structure that combines a pyrrolidinone ring with a hydroxy-phenylethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2-Hydroxy-2-phenylethoxy)ethyl)-2-pyrrolidinone typically involves the reaction of 2-pyrrolidinone with 2-(2-hydroxy-2-phenylethoxy)ethyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-(2-Hydroxy-2-phenylethoxy)ethyl)-2-pyrrolidinone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a hydroxyl group.
Substitution: Formation of alkyl or acyl derivatives.
Scientific Research Applications
1-(2-(2-Hydroxy-2-phenylethoxy)ethyl)-2-pyrrolidinone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-(2-Hydroxy-2-phenylethoxy)ethyl)-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the pyrrolidinone ring can interact with enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Pyrrolidinone: A simpler analog with a similar pyrrolidinone ring structure.
2-(2-Hydroxy-2-phenylethoxy)ethanol: A compound with a similar hydroxy-phenylethoxy group but lacking the pyrrolidinone ring.
Uniqueness
1-(2-(2-Hydroxy-2-phenylethoxy)ethyl)-2-pyrrolidinone is unique due to the combination of the pyrrolidinone ring and the hydroxy-phenylethoxy group. This unique structure imparts specific chemical and biological properties that are not present in the similar compounds mentioned above.
Properties
CAS No. |
131961-16-5 |
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Molecular Formula |
C14H19NO3 |
Molecular Weight |
249.30 g/mol |
IUPAC Name |
1-[2-(2-hydroxy-2-phenylethoxy)ethyl]pyrrolidin-2-one |
InChI |
InChI=1S/C14H19NO3/c16-13(12-5-2-1-3-6-12)11-18-10-9-15-8-4-7-14(15)17/h1-3,5-6,13,16H,4,7-11H2 |
InChI Key |
NKPHCKIXPPKGBU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)CCOCC(C2=CC=CC=C2)O |
Origin of Product |
United States |
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